1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione
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Overview
Description
1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by its two pyrazole rings connected via a butane-1,4-dione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with butane-1,4-dione under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity, making the process efficient and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares structural similarities with the target compound.
Uniqueness
1,4-Bis(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1,4-dione is unique due to its dual pyrazole rings connected by a butane-1,4-dione linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
112525-81-2 |
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Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,4-dione |
InChI |
InChI=1S/C24H22N4O4/c1-15-21(23(31)27(25-15)17-9-5-3-6-10-17)19(29)13-14-20(30)22-16(2)26-28(24(22)32)18-11-7-4-8-12-18/h3-12,25-26H,13-14H2,1-2H3 |
InChI Key |
LDSSLKZJFWYKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CCC(=O)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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